
Praziquantel D11
Descripción general
Descripción
Praziquantel-d11 es un derivado marcado con deuterio de Praziquantel, un medicamento antihelmíntico utilizado para tratar infecciones por gusanos parásitos como la esquistosomiasis, la clonorquiasis y la opisthorquiasis . El marcaje con deuterio en Praziquantel-d11 se utiliza principalmente para fines de investigación científica, incluidos estudios farmacocinéticos e investigaciones metabólicas .
Aplicaciones Científicas De Investigación
Pharmacokinetics
Pharmacokinetic Studies
Research has demonstrated significant inter-individual variability in the pharmacokinetics of Praziquantel and its enantiomers. A study identified optimal sampling time points for monitoring drug exposure, indicating that plasma concentrations measured at 4 hours post-administration correlate strongly with total drug exposure (AUC 8) for both total praziquantel and its active enantiomer, R-praziquantel . The findings suggest that pharmacogenetic factors may influence these variabilities, necessitating further studies to understand their impact on treatment outcomes.
Table 1: Pharmacokinetic Parameters of Praziquantel D11
Parameter | Value |
---|---|
C_max (ng/mL) | 1254.4 |
AUC 8 (ng h/mL) | 1254.4 |
Optimal Sampling Time (h) | 4 |
Enantiomer Activity | R-praziquantel active |
Treatment Efficacy
Efficacy Against Schistosomiasis
Praziquantel remains the cornerstone for treating schistosomiasis. A systematic review indicated a pooled cure rate of 89.2% for Schistosoma mansoni and 93.6% for Schistosoma haematobium with a standard dose of 40 mg/kg . The efficacy is further supported by studies showing high egg reduction rates post-treatment, highlighting the drug's effectiveness in diverse populations.
Case Study: Efficacy in School Children
In a study conducted in Nigeria, treatment with Praziquantel at a dosage of 40 mg/kg resulted in an 85.3% cure rate after eight weeks among school children infected with urinary schistosomiasis . This underscores the drug's reliability in pediatric populations.
Safety Assessments
Adverse Drug Reactions
While generally safe, Praziquantel has been associated with adverse effects. A case series from Eritrea reported visual abnormalities linked to the drug, raising concerns about dosing inaccuracies during mass drug administration campaigns . The study documented 61 cases of blurred vision following treatment, suggesting that careful monitoring and dosage adjustments are critical in vulnerable populations.
Table 2: Reported Adverse Effects of Praziquantel
Adverse Effect | Frequency (%) |
---|---|
Abdominal Pain | Common |
Vomiting | Common |
Blurred Vision | Notable (2.4%) |
Headache | Common |
Immunological Effects
Immunological Response Studies
Research has also explored the immunological effects of Praziquantel against schistosomiasis. A study indicated that higher doses could enhance immune responses against schistosomula, leading to significant reductions in worm burden . This suggests that optimizing dosing regimens could improve treatment outcomes by leveraging the immune system's capabilities.
Mecanismo De Acción
El mecanismo de acción de Praziquantel-d11 es similar al de Praziquantel. Implica la alteración de la homeostasis del calcio en los gusanos parásitos, lo que lleva a la contracción muscular y la parálisis . Los principales objetivos moleculares son los canales de calcio activados por voltaje, que son esenciales para mantener el equilibrio del calcio en los gusanos . Al unirse a estos canales, Praziquantel-d11 provoca una afluencia de iones calcio, lo que resulta en la parálisis y la eventual muerte de los parásitos .
Análisis Bioquímico
Biochemical Properties
Praziquantel D11, like its parent compound Praziquantel, is believed to interact with various enzymes and proteins. The preponderance of scientific evidence suggests that Praziquantel works by dysregulating calcium homeostasis in the worm . It is hypothesized that Praziquantel disrupts an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .
Cellular Effects
This compound is expected to have similar cellular effects as Praziquantel. In vitro studies on trematodes and cestodes have shown that Praziquantel induces a rapid contraction of schistosomes by a specific effect on the permeability of the cell membrane . The drug further causes vacuolization and disintegration of the schistosome tegument .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The drug is thought to work, in part, by disrupting an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .
Temporal Effects in Laboratory Settings
Studies on Praziquantel have shown that drug-induced damage to the tegument, exposure of surface antigens, and attachment of host antibody occurred rapidly, within 1 hour, following Praziquantel treatment .
Dosage Effects in Animal Models
Studies on Praziquantel have shown that the threshold concentration to which the parasite must be exposed in order to be eliminated is around 1 μM, and the period of exposure required is about 6 hours .
Metabolic Pathways
Praziquantel is known to undergo an enantioselective first-pass metabolism through the cytochrome CYP450 3A4 isoform and is mainly transformed into the monohydroxylated metabolite R-trans-4-OH-PZQ .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Praziquantel-d11 implica la incorporación de deuterio en la molécula de Praziquantel. Un método común es la reacción de intercambio hidrógeno-deuterio, donde los átomos de hidrógeno en la molécula de Praziquantel se reemplazan con átomos de deuterio . Este proceso generalmente involucra el uso de solventes deuterados y catalizadores en condiciones controladas para garantizar la incorporación selectiva de deuterio.
Métodos de producción industrial
La producción industrial de Praziquantel-d11 sigue principios similares pero a mayor escala. El proceso implica el uso de química de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento . Este método permite un control preciso sobre los parámetros de reacción, lo que lleva a una alta pureza y eficiencia en la producción de Praziquantel-d11 .
Análisis De Reacciones Químicas
Tipos de reacciones
Praziquantel-d11 experimenta varias reacciones químicas, que incluyen:
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de borohidruro de sodio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de Praziquantel-d11 puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir análogos deuterados con propiedades farmacocinéticas alteradas .
Comparación Con Compuestos Similares
Compuestos similares
Praziquantel: La forma no deuterada de Praziquantel, utilizada ampliamente en entornos clínicos.
Oxamniquina: Otro fármaco antihelmíntico utilizado para tratar la esquistosomiasis.
Metrifonato: Un compuesto organofosforado utilizado como antihelmíntico.
Singularidad de Praziquantel-d11
Praziquantel-d11 es único debido a su marcaje con deuterio, que proporciona ventajas distintas en la investigación científica. La presencia de deuterio permite un seguimiento más preciso del compuesto en estudios metabólicos y mejora la estabilidad de la molécula . Esto convierte a Praziquantel-d11 en una herramienta valiosa en la investigación farmacocinética y farmacodinámica, ofreciendo información que no es posible con compuestos no marcados .
Actividad Biológica
Praziquantel D11, a deuterated analog of praziquantel (PZQ), is primarily recognized for its anthelmintic properties, particularly in treating parasitic infections such as schistosomiasis. This article delves into the biological activity of this compound, exploring its pharmacological mechanisms, efficacy, and implications in clinical settings.
Overview of this compound
Chemical Properties:
- Molecular Formula: C₁₉H₁₃D₁₁N₂O₂
- Molecular Weight: Approximately 323.48 g/mol
This compound is designed to enhance stability and improve pharmacokinetic studies by incorporating deuterium, which serves as an internal standard in quantification assays.
The biological activity of this compound is closely related to that of its parent compound, praziquantel. The proposed mechanisms include:
- Calcium Channel Modulation: Praziquantel is believed to target the β subunits of voltage-gated calcium channels in schistosomes, leading to increased calcium influx and subsequent muscle contraction and paralysis of the parasites .
- Tegumental Damage: The drug induces extensive vesiculation and rupture of the tegument (outer layer) of schistosomes, facilitating immune response and clearance by the host .
- Metabolic Disruption: It inhibits glucose uptake and reduces glycogen levels in parasites, impairing their energy metabolism .
Case Studies and Meta-Analyses
-
Efficacy Against Schistosomiasis:
- A systematic review indicated that a single dose of 40 mg/kg praziquantel yields a cure rate (CR) of approximately 89.8% for schistosomiasis, with egg reduction rates (ERR) reaching up to 95% .
- In Ethiopia, studies demonstrated a CR of 93.6% for S. haematobium and 89.2% for S. mansoni infected individuals following treatment with praziquantel .
- Pharmacogenetic Variations:
Comparative Efficacy Table
Study Location | Pathogen | Dosage (mg/kg) | Cure Rate (%) | Egg Reduction Rate (%) |
---|---|---|---|---|
Ethiopia | S. mansoni | 40 | 89.2 | 90.2 |
Ethiopia | S. haematobium | 40 | 93.6 | 85 |
Southeast Asia | Opisthorchis | 25 | Not specified | Not specified |
Adverse Effects
Common adverse effects reported following praziquantel administration include:
Monitoring for these effects is crucial, especially in mass drug administration (MDA) campaigns targeting schoolchildren and vulnerable populations .
Propiedades
IUPAC Name |
2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJFNAIGNNGKK-DHCOBZMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677345 | |
Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246343-36-1 | |
Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.